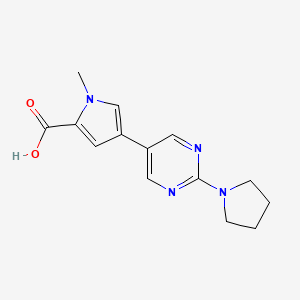![molecular formula C9H17N3O B8108309 N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide](/img/structure/B8108309.png)
N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1,6-diazaspiro[35]nonane-1-carboxamide is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor under conditions that promote the formation of the spiro junction. This can be achieved through intramolecular hydrogen atom transfer (HAT) processes promoted by radicals, such as N-centered radicals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its spirocyclic structure. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic diazaspiro nonanes, such as 2,6-diazaspiro[3.4]octane derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
N-Methyl-1,6-diazaspiro[35]nonane-1-carboxamide is unique due to its specific spirocyclic structure and the presence of a carboxamide group
Properties
IUPAC Name |
N-methyl-1,8-diazaspiro[3.5]nonane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-10-8(13)12-6-4-9(12)3-2-5-11-7-9/h11H,2-7H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCNOVUISKSSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC12CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Methyl-1H-pyrrol-2-yl)(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone](/img/structure/B8108231.png)
![4-(Pyrimidin-5-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8108235.png)
![2-(2,3-Dihydrospiro[indene-1,4'-piperidine]-3-yl)-1-morpholinoethanone](/img/structure/B8108237.png)
![2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole](/img/structure/B8108241.png)
![10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B8108259.png)
![3-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine](/img/structure/B8108265.png)
![N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methyl)pyrazine-2-carboxamide](/img/structure/B8108274.png)
![N-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]pyridazine-4-carboxamide](/img/structure/B8108278.png)
![1-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyrazole-4-carboxamide](/img/structure/B8108282.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one](/img/structure/B8108302.png)
![1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-methylbutan-1-one](/img/structure/B8108311.png)

![2-Ethoxy-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B8108334.png)
![1'-(Dimethylcarbamoyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B8108336.png)
